molecular formula C7H6IN3 B8025569 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8025569
M. Wt: 259.05 g/mol
InChI Key: IWMGDQPJNFDJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 862729-13-3) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in the design of kinase inhibitors, and a reactive iodine atom at the 5-position that enables facile cross-coupling reactions to diversify the molecular structure. Its primary research application is as a key synthetic building block for the development of novel therapeutic agents. It is widely used in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to introduce complex aromatic and heteroaromatic systems at the C5 position . This versatility has made it instrumental in creating potential antitumor compounds, including microtubule inhibitors that target a novel site on tubulin and may help overcome multidrug resistance . Furthermore, this scaffold is utilized in the synthesis of targeted kinase inhibitors, with research applications in areas such as colony stimulating factor 1 receptor (CSF1R) inhibition for conditions like Alzheimer's disease and cancer , as well as calcium-dependent protein kinase (CDPK) inhibition for malaria . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMGDQPJNFDJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=CN=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of Pyrrolo[2,3-d]pyrimidine Core: The core structure is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidinone.

  • Methylation: The methylation of the 7-position is performed using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and methanol.

  • Substitution: Amines, alcohols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines with various functional groups.

Scientific Research Applications

Kinase Inhibition

One of the most prominent applications of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is its role as a scaffold for developing inhibitors of receptor tyrosine kinases (RTKs), such as RET (rearranged during transfection). The compound has been studied for its efficacy against both wild-type and mutant forms of RET, which are implicated in various cancers.

Case Study: RET Inhibition
In a study focused on pyrrolo[2,3-d]pyrimidine derivatives, researchers synthesized multiple compounds to evaluate their inhibitory effects on RET. Among these, a lead compound demonstrated low nanomolar potency against both RET-wt and the drug-resistant mutant RET V804M. The structure-activity relationship (SAR) analysis showed that modifications on the pyrrolo[2,3-d]pyrimidine scaffold significantly influenced the inhibitory potency and selectivity against cancer cell lines driven by RET mutations .

CompoundIC50 (μM)Target
Compound 590.076 ± 0.006RET-wt
Compound 600.127 ± 0.001RET V804M

Nucleoside Synthesis

This compound has also been utilized in synthesizing nucleoside analogs. The compound's iodinated pyrrolo[2,3-d]pyrimidine derivatives can serve as glycosylation donors in the synthesis of nucleosides.

Case Study: Total Synthesis of Nucleosides
A notable synthesis involved the use of Vorbrüggen glycosylation to create a nucleoside from this compound and a deoxy-sugar derivative. The study reported a successful yield and confirmed the absolute configuration of the resulting nucleoside, highlighting the compound's utility in producing biologically relevant nucleosides from marine sources .

Structure-Activity Relationship (SAR) Studies

The compound has been extensively studied for its SAR in relation to kinase inhibition. Variations in substituents on the pyrrolo[2,3-d]pyrimidine core have been shown to enhance or diminish activity against specific kinase targets.

Key Findings:

  • Substituents such as isoxazole and pyrazole significantly improved inhibitory activity.
  • Molecular docking studies indicated critical hydrogen bonding interactions between the compound and kinase active sites, which are essential for effective inhibition .

Mechanism of Action

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is structurally similar to other halogenated pyrrolo[2,3-d]pyrimidines, such as 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and 4-bromo-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. These compounds share similar properties but differ in their halogen substituents, which can affect their reactivity and biological activity. The presence of iodine in this compound enhances its potency and selectivity compared to its chloro- and bromo-substituted counterparts.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-methyl group in the target compound distinguishes it from analogs with bulkier or alternative substituents:

  • 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 931115-93-4):
    Substitution with an isopropyl group increases molecular weight (302.11 g/mol ) and hydrophobicity (predicted logP = 1.97 ) compared to the methyl analog (logP = -0.35 ) . This modification may enhance membrane permeability but reduce solubility.

Halogen and Functional Group Modifications

  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 123148-78-7): Replacing the 4-amino group with chlorine reduces hydrogen-bonding capacity, impacting solubility (melting point: 179–183°C) . This analog is used as a biochemical reagent but shows lower similarity (0.80) to the target compound .
  • 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1638761-56-4):
    Bromine substitution at position 5 decreases molecular weight (265.06 g/mol ) and alters reactivity in cross-coupling reactions compared to iodine .

Positional Isomerism

  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 23616-57-1): Shifting the amino group from position 4 to 2 reduces structural similarity (0.91) and may disrupt interactions with ATP-binding pockets in kinases .
  • 4-(Pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine :
    A pyrrolidinyl group at position 4 introduces conformational flexibility, as shown in crystallographic studies .

Key Research Findings

  • Crystallographic Data : Derivatives like 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibit planar fused-ring systems, critical for π-stacking in kinase binding .
  • SAR Studies: Amino groups at position 4 (as in the target compound) are essential for hydrogen bonding with kinase hinge regions, whereas position 2 analogs show reduced potency .

Biological Activity

5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, including its mechanisms of action, efficacy against specific targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H4IN3C_6H_4IN_3 and a molecular weight of approximately 221.01 g/mol. The compound's structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with biological targets such as kinases.

The primary mechanism through which this compound exerts its biological effects is by inhibiting specific protein kinases. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer and malaria.

Targeted Kinases

  • Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) :
    • A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, exhibited promising inhibitory activity against PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM. This suggests potential applications in malaria treatment by inhibiting the maturation of gametocytes in mosquitoes .
  • Human Adenosine Kinase (hAdK) :
    • Research indicates that related compounds derived from similar scaffolds can inhibit hAdK effectively. For example, certain analogs showed significant inhibition at varying concentrations, highlighting the potential for developing treatments for conditions like seizures by modulating adenosine levels .
  • Tyrosine Kinases :
    • Recent studies have identified that pyrrolo[2,3-d]pyrimidine derivatives can target multiple tyrosine kinases involved in cancer progression. Notably, compounds such as 5k demonstrated IC50 values as low as 40 nM against key enzymes like EGFR and CDK2 .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

Compound Target IC50 (μM) Effect
This compoundPfCDPK40.210 - 0.530Inhibition of gametocyte maturation
Analog Compound AhAdK<0.010Significant inhibition of enzyme activity
Compound 5kEGFR40Induction of apoptosis in HepG2 cells

Cellular Effects

In vitro studies have shown that treatment with these pyrrolo[2,3-d]pyrimidine derivatives leads to significant alterations in cell cycle dynamics and apoptosis:

  • Cell Cycle Analysis : Treatment with compound 5k resulted in an increase in the G1 phase population from 43.86% to 49.18%, indicating an antiproliferative effect .
  • Apoptosis Induction : The same treatment led to an increase in apoptotic cells from 0.29% to 9.74%, demonstrating the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, starting from a chlorinated precursor (e.g., 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine), iodine substitution at the 5-position is achieved using reagents like NaI or CuI in a polar solvent (e.g., DMF) under reflux. Acid-mediated conditions (e.g., HCl in isopropanol) may facilitate intermediate cyclization. Purification typically involves column chromatography or recrystallization from methanol/water .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the pyrrolo-pyrimidine core (e.g., δ ~8.3 ppm for H-2, δ ~6.8 ppm for H-5) and methyl/iodo substituents .
  • HRMS : Accurate mass analysis (e.g., APCI or ESI) verifies molecular formula (C7_7H7_7IN4_4) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Keep in a dark, dry environment at room temperature, sealed under inert gas (e.g., N2_2) to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential toxicity (UN2811, Hazard Class 6.1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinase inhibition data for this compound across assays?

  • Methodological Answer :

  • Orthogonal Assays : Compare biochemical (e.g., enzymatic IC50_{50}) and cellular (e.g., proliferation inhibition) data to distinguish direct target effects from off-target interactions .
  • Compound Integrity : Verify purity via HPLC and NMR. Degradation products (e.g., dehalogenated analogs) may confound results .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and assess solvent effects (e.g., DMSO tolerance) .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Systematic Substitution : Modify the pyrrolo-pyrimidine scaffold at positions 4, 5, and 6. For example, replace iodine with other halogens (Br, Cl) or alkyl groups to assess electronic/steric effects .
  • Computational Modeling : Perform docking studies (e.g., using AutoDock) to predict binding affinities with kinase active sites (e.g., EGFR, CDK2) .
  • Biological Profiling : Screen derivatives in kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends .

Q. How does the iodine substituent influence the reactivity and bioactivity of this compound compared to halogenated analogs?

  • Methodological Answer :

  • Reactivity : The iodine atom enhances electrophilicity at position 5, facilitating Suzuki-Miyaura cross-coupling reactions for functionalization (e.g., with aryl boronic acids) .
  • Bioactivity : Iodine’s larger atomic radius may improve hydrophobic interactions in kinase binding pockets compared to chloro or bromo analogs, as seen in structural analogs like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine .

Q. What experimental designs are effective for studying the metabolic stability of this compound?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include NADPH cofactors to assess cytochrome P450 involvement .
  • Isotope Labeling : Use 14^{14}C-labeled compound to track metabolic pathways and identify major metabolites .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting cytotoxicity data for this compound in different cell lines?

  • Methodological Answer :

  • Cell Line Authentication : Verify cell origins (e.g., STR profiling) to rule out contamination .
  • Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) and calculate Hill slopes to assess efficacy/potency variability .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify cell-specific signaling cascades affected by the compound .

Comparative Studies

Q. What are the key differences in synthetic accessibility between this compound and its 5-bromo/chloro analogs?

  • Methodological Answer :

  • Halogenation Efficiency : Iodination often requires milder conditions (e.g., NaI/CuI) compared to bromination (PBr3_3) or chlorination (POCl3_3), which may involve harsher reagents and higher temperatures .
  • Yield Optimization : Iodo derivatives may exhibit lower yields due to steric hindrance, necessitating excess reagent or prolonged reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.